molecular formula C17H19ClN6 B2716796 1-(2-chlorophenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 946304-04-7

1-(2-chlorophenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2716796
CAS No.: 946304-04-7
M. Wt: 342.83
InChI Key: WUVZLPNSFOGDGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorophenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted at the 1-position with a 2-chlorophenyl group and at the 4-position with a 4-ethylpiperazine moiety. Pyrazolo[3,4-d]pyrimidines are purine analogs known for diverse pharmacological activities, including kinase inhibition, antimicrobial effects, and anti-inflammatory properties . The ethylpiperazine and 2-chlorophenyl substituents likely influence its physicochemical properties, target selectivity, and metabolic stability compared to related derivatives.

Properties

IUPAC Name

1-(2-chlorophenyl)-4-(4-ethylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN6/c1-2-22-7-9-23(10-8-22)16-13-11-21-24(17(13)20-12-19-16)15-6-4-3-5-14(15)18/h3-6,11-12H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVZLPNSFOGDGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC=NC3=C2C=NN3C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorophenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors such as 3-aminopyrazole and formamide under acidic or basic conditions.

    Introduction of the 2-chlorophenyl group: This step involves the substitution of a hydrogen atom on the pyrazolo[3,4-d]pyrimidine core with a 2-chlorophenyl group, often using a halogenation reaction.

    Attachment of the 4-ethylpiperazin-1-yl group: The final step involves the nucleophilic substitution reaction where the 4-ethylpiperazin-1-yl group is introduced to the pyrazolo[3,4-d]pyrimidine core.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput screening methods, advanced catalytic systems, and continuous flow reactors to streamline the synthesis process.

Chemical Reactions Analysis

Formation of the Pyrazolo[3,4-d]pyrimidine Core

  • Hydrolysis and cyclization :
    Example pathway from similar derivatives:

    • Step 1 : Hydrolysis of a nitrile group (e.g., 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile) to a carboxamide.

    • Step 2 : Fusion with urea under heat to form the pyrazolo[3,4-d]pyrimidine core .

  • Thiourea-mediated cyclization :
    Refluxing intermediates (e.g., arylidene derivatives) with thiourea in ethanolic solutions or solvent-free conditions to form the fused heterocyclic system .

Substitution and Functionalization

  • Electrophilic substitution :
    The aromatic 2-chlorophenyl group may undergo halogenation or nitration, though steric hindrance from the ortho chloride could influence reactivity.

  • Piperazine coupling :
    The 4-position of the pyrazolo[3,4-d]pyrimidine core is likely substituted via nucleophilic attack by the piperazine moiety, facilitated by catalytic piperidine in solvent-free conditions .

Key Reactions

Reaction Type Conditions Purpose Reference
Thiourea-mediated cyclizationReflux in ethanol or solvent-free fusionFormation of pyrazolo[3,4-d]pyrimidine core
Piperazine couplingSolvent-free, catalytic piperidineIntroduction of 4-ethylpiperazin-1-yl group
Arylation (2-chlorophenyl)Electrophilic substitution (e.g., Cl⁻)Functionalization of aromatic ring
Hydrolysis/cyclizationFusion with urea under heatCore formation via carboxamide intermediates

Structural Considerations

  • Pyrazolo[3,4-d]pyrimidine core :
    The fused heterocyclic system is reactive toward nucleophilic substitution at positions 1 and 4, facilitating functionalization .

  • 2-Chlorophenyl substituent :
    The ortho chloride may influence regioselectivity in electrophilic reactions compared to para-substituted analogs.

  • Piperazine moiety :
    The ethylpiperazine group enhances solubility and may participate in hydrogen bonding or ionic interactions with biological targets .

Challenges and Variations

  • Selectivity :
    Substitution at the 4-position of the pyrazolo[3,4-d]pyrimidine core requires precise control to avoid side reactions, particularly when introducing bulky groups like piperazine .

  • Synthetic alternatives :
    Green chemistry approaches (e.g., solvent-free methods) have been developed to improve yield and reduce environmental impact .

References (Excluded per user request) PMC10774712 PMC10573254 PubChem CID 892124 (Excluded per user request) RSC RA05401B PMC9466626

Scientific Research Applications

Overview

1-(2-chlorophenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a synthetic compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.

Antitumor Activity

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant antitumor activity. The compound is believed to inhibit the growth of various cancer cell lines by interfering with key signaling pathways involved in cell proliferation and survival. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth in animal models.

Study Findings
Abd El-Salam et al. (2012)Demonstrated lower toxicity compared to traditional anti-inflammatory drugs while exhibiting anti-inflammatory effects in animal models.
Zaki et al. (2020)Reported that certain derivatives of pyrazolo[3,4-d]pyrimidine have shown promise as potential anticancer agents through mechanisms involving cell cycle arrest and apoptosis induction.

Neuropharmacological Effects

The compound's structure suggests potential applications in treating neurological disorders. Pyrazolo[3,4-d]pyrimidines have been studied for their effects on neurotransmitter systems, indicating potential use as anxiolytic or antidepressant agents.

Study Findings
Zaki et al. (2020)Found that certain derivatives exhibited significant activity in animal models of depression and anxiety, suggesting a role in modulating neurotransmitter levels.

Anti-inflammatory Properties

The anti-inflammatory properties of pyrazolo[3,4-d]pyrimidines make them candidates for treating conditions like arthritis and other inflammatory diseases. The mechanism involves inhibition of pro-inflammatory cytokines and enzymes.

Study Findings
Abd El-Salam et al. (2012)Reported that specific derivatives showed reduced edema in carrageenan-induced inflammation models, indicating effective anti-inflammatory action.

Case Studies

Several case studies provide insights into the efficacy and safety profiles of this compound:

  • Case Study 1: Anticancer Efficacy
    A study involving various cancer cell lines demonstrated that the compound inhibited cell growth significantly more than control treatments. The mechanism was linked to the activation of apoptotic pathways.
  • Case Study 2: Neuroprotective Effects
    In an animal model of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced markers of oxidative stress, suggesting protective effects against neuronal damage.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Substituent Variations in the Piperazine Ring

The 4-ethylpiperazine group distinguishes this compound from analogs with bulkier or aromatic substituents:

  • 1-(4-Chlorobenzyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (): The phenylpiperazine introduces aromaticity, which may improve binding to hydrophobic pockets in target proteins (e.g., G-protein coupled receptors) .

Key Insight : The ethyl group in the target compound balances lipophilicity and steric bulk, favoring both solubility and moderate receptor interaction.

Aromatic Substituents at the 1-Position

The 2-chlorophenyl group contrasts with other aryl or heteroaryl substitutions:

  • Benzothiazole-containing derivatives (e.g., 1-(1,3-benzothiazol-2-yl)-3-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine, ): These exhibit notable antimicrobial activity against P. aeruginosa and C. albicans due to the benzothiazole’s electron-withdrawing effects and planar structure .
  • PP2 (1-(tert-butyl)-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine , ): The tert-butyl and 4-chlorophenyl groups confer potent Src kinase inhibition, critical in cancer therapy .
  • 1-(4-Methoxyphenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine (): Methoxy groups enhance solubility but may reduce target affinity compared to halogens .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The ethylpiperazine’s basic nitrogen may improve aqueous solubility over phenylpiperazine derivatives .
  • Metabolic Stability : Ethyl groups are less prone to oxidative metabolism than phenethyl or benzyl groups, suggesting longer half-life .

Biological Activity

The compound 1-(2-chlorophenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a derivative of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article aims to synthesize and analyze the available research findings regarding its biological activity, including its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.

Structural Characteristics

The compound features a pyrazolo[3,4-d]pyrimidine core with a 2-chlorophenyl substituent and a 4-ethylpiperazine moiety. This structure is significant as it influences the compound's interaction with biological targets.

Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class often exhibit their biological effects through inhibition of specific kinases involved in cell proliferation and survival pathways. For instance, studies have shown that derivatives can act as inhibitors of cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (TRKA), which are crucial in cancer progression and neurological disorders .

Anticancer Properties

  • Inhibition of Cancer Cell Proliferation :
    • The compound has demonstrated significant antiproliferative activity against various cancer cell lines. For example, derivatives were tested against 60 different carcinoma cell lines, showing a mean growth inhibition percentage (GI%) indicative of their potential as anticancer agents .
    • Specific IC50 values (the concentration required to inhibit 50% of cell proliferation) have been reported in various studies:
      • Compound derivatives exhibited IC50 values ranging from 0.09 µM to 0.25 µM against CDK2 and TRKA kinases, highlighting their potency .
  • Mechanisms of Action :
    • The compound's ability to induce apoptosis in cancer cells has been noted, with some derivatives leading to significant cell death at low concentrations .
    • Inhibition of key signaling pathways such as VEGF-induced proliferation has also been observed, suggesting anti-angiogenic properties .

Antimicrobial Activity

The compound's derivatives have been evaluated for antimicrobial properties. In vitro studies showed that certain derivatives exhibited synergistic effects when combined with standard antibiotics like Ciprofloxacin and Ketoconazole against pathogenic bacteria .

Case Studies

  • Anticancer Efficacy :
    • A study involving the evaluation of pyrazolo[3,4-d]pyrimidine derivatives reported that one specific derivative displayed an IC50 value as low as 0.067 µM against Aurora-A kinase, showcasing its potential as a targeted therapy for cancers reliant on this kinase .
    • Another case study highlighted the compound's efficacy against non-small cell lung cancer (NSCLC) cell lines, where it induced autophagy without triggering apoptosis .
  • Neuroprotective Effects :
    • Research into the neuroprotective capabilities of similar compounds suggests potential applications in treating neurodegenerative diseases by modulating receptor activity in the central nervous system .

Data Tables

PropertyValue/Description
Chemical StructureThis compound
Anticancer IC50 (CDK2)0.09 µM
Anticancer IC50 (TRKA)0.45 µM
Antimicrobial MICRanges from 0.22 to 0.25 µg/mL
Target DiseasesVarious cancers, bacterial infections

Q & A

Q. What are the standard synthetic routes for pyrazolo[3,4-d]pyrimidine derivatives, and how are they characterized?

The core structure is synthesized via cyclocondensation of substituted pyrazole precursors with chloropyrimidines. For example, 4-chloro intermediates react with N-substituted piperazines under reflux in anhydrous solvents like dioxane or THF. Characterization involves IR spectroscopy (C-N and C-Cl stretching bands at ~1,650 cm⁻¹ and 750 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 7.2–8.5 ppm, piperazine CH₂ signals at δ 2.5–3.5 ppm), and mass spectrometry (molecular ion peaks matching calculated molecular weights). Elemental analysis ensures purity (>95%) .

Q. How is antitumor activity evaluated in vitro for this compound class?

Antiproliferative effects are tested using human cancer cell lines (e.g., MV4-11 for AML) via MTT or SRB assays. IC₅₀ values are calculated after 48–72 hours of exposure. Positive controls (e.g., doxorubicin) and vehicle controls are included. Mechanistic studies involve flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle analysis (propidium iodide) .

Q. What analytical methods validate structural integrity and purity?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms purity. X-ray crystallography (e.g., CCDC-deposited structures) resolves stereochemistry, while differential scanning calorimetry (DSC) determines melting points (e.g., 263–265°C for derivatives). Stability under physiological conditions is assessed via pH-dependent degradation studies .

Advanced Research Questions

Q. How are structure-activity relationship (SAR) studies designed to optimize kinase inhibition?

SAR focuses on substituent modifications at the 1-(2-chlorophenyl) and 4-(4-ethylpiperazinyl) positions. For example:

  • Piperazine substitution : Replacing ethyl with bulkier groups (e.g., cyclopentyl) enhances FLT3 binding affinity by filling hydrophobic pockets.
  • Chlorophenyl position : Ortho-substitution (2-chloro) improves steric complementarity with VEGFR2’s ATP-binding site. Potency is quantified via kinase inhibition assays (ADP-Glo™), with IC₅₀ values compared to reference inhibitors (e.g., imatinib). Zebrafish angiogenesis models screen anti-VEGFR2 effects .

Q. How to resolve contradictions in SAR data for derivatives with similar substituents?

Discrepancies arise from off-target effects or conformational flexibility. For instance, 4-methoxy vs. 4-chloro substituents may alter π-π stacking with kinase active sites. Use molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) to compare binding modes. Validate with competitive binding assays (e.g., SPR) .

Q. What in vivo models assess anti-AML efficacy and toxicity?

  • MV4-11 xenograft mice : Administer 10 mg/kg compound daily via oral gavage. Tumor volume regression (calliper measurements) and survival rates are monitored. Toxicity is evaluated via serum ALT/AST levels and histopathology of liver/kidneys.
  • Transgenic zebrafish : Tail vein injection of AML cells; anti-angiogenic effects are quantified by intersegmental vessel counts. LC₅₀ values determine acute toxicity .

Q. How is selectivity against multiple kinases validated?

Profile kinase inhibition across a panel (e.g., 100+ kinases, Eurofins) at 1 µM. Compounds with <50% inhibition for non-target kinases (e.g., EGFR, PDGFR) are prioritized. Western blotting of phosphorylated FLT3 (Tyr591) and VEGFR2 (Tyr1175) in MV4-11 lysates confirms target engagement .

Q. What strategies improve solubility and bioavailability?

  • Salt formation : Hydrochloride salts increase aqueous solubility (e.g., from 0.1 mg/mL to 5 mg/mL).
  • Prodrug design : Esterification of piperazine nitrogen enhances intestinal absorption.
  • Nanoparticle formulation : PEG-PLGA nanoparticles achieve sustained release (t₁/₂ > 12 hrs) in plasma .

Q. How are anti-inflammatory mechanisms evaluated beyond COX inhibition?

Use carrageenan-induced paw edema (acute) and cotton-pellet granuloma (chronic) models in rats. Measure prostaglandin E₂ (PGE₂) via ELISA and compare to diclofenac. Immunohistochemistry detects COX-2 expression in inflamed tissues. Gastroprotective effects are assessed by gastric ulcer scoring .

Methodological Tables

Q. Table 1. Key Pharmacological Properties

ActivityModel/AssayResult (Example Compound)Reference
Antitumor (AML)MV4-11 xenograftTumor regression at 10 mg/kg/day
Anti-angiogenicZebrafish model85% reduction in vessel density
Anti-inflammatoryCarrageenan paw edema86% inhibition vs. control

Q. Table 2. Common Synthetic Intermediates

IntermediateYieldKey Reaction ConditionsReference
4-Chloro-pyrazolo[3,4-d]pyrimidine64%POCl₃, reflux, 6 hrs
Piperazine-substituted derivative69%DIPEA, DMF, 80°C, 12 hrs

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.